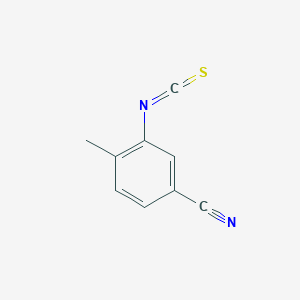
2-Methyl-5-cyanophenyl Isothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-cyanophenyl Isothiocyanate is an organic compound belonging to the isothiocyanate family. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is characterized by the presence of a methyl group at the second position and a cyano group at the fifth position on the phenyl ring, along with an isothiocyanate functional group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-cyanophenyl Isothiocyanate typically involves the reaction of 2-Methyl-5-cyanophenylamine with thiophosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. Another method involves the use of carbon disulfide and a base to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate .
Industrial Production Methods: Industrial production of isothiocyanates often employs safer and more sustainable methods. One such method involves the use of elemental sulfur and catalytic amounts of amine bases, such as DBU, under moderate heating conditions. This method is optimized for sustainability and high yield .
化学反応の分析
Types of Reactions: 2-Methyl-5-cyanophenyl Isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form thiourea derivatives.
Addition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Oxidation and Reduction Reactions: These reactions can modify the functional groups on the phenyl ring.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: DBU and other amine bases are often used as catalysts in the synthesis and reactions of isothiocyanates.
Major Products:
Thiourea Derivatives: Formed through substitution reactions with amines.
Heterocyclic Compounds: Formed through cycloaddition reactions.
科学的研究の応用
2-Methyl-5-cyanophenyl Isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including thioureas and heterocycles.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its anticancer and anti-inflammatory effects.
Industry: Used in the production of agrochemicals and as a reagent in biochemical assays
作用機序
The mechanism of action of 2-Methyl-5-cyanophenyl Isothiocyanate involves its interaction with biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activities, including enzyme inhibition and modulation of signaling pathways .
類似化合物との比較
Phenyl Isothiocyanate: Lacks the methyl and cyano groups, making it less specific in its biological activity.
4-Methylphenyl Isothiocyanate: Similar structure but lacks the cyano group, affecting its reactivity and biological properties.
2-Cyanophenyl Isothiocyanate: Lacks the methyl group, which can influence its chemical behavior and applications.
Uniqueness: 2-Methyl-5-cyanophenyl Isothiocyanate is unique due to the presence of both the methyl and cyano groups, which enhance its reactivity and specificity in biological applications. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound in various fields of research .
特性
分子式 |
C9H6N2S |
|---|---|
分子量 |
174.22 g/mol |
IUPAC名 |
3-isothiocyanato-4-methylbenzonitrile |
InChI |
InChI=1S/C9H6N2S/c1-7-2-3-8(5-10)4-9(7)11-6-12/h2-4H,1H3 |
InChIキー |
WBFIDVSCSIAJJU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C#N)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


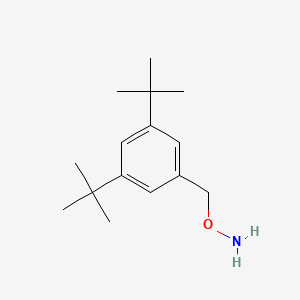
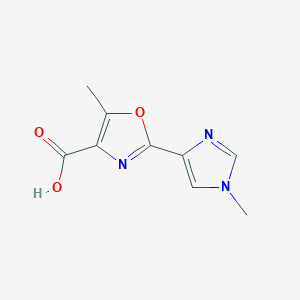
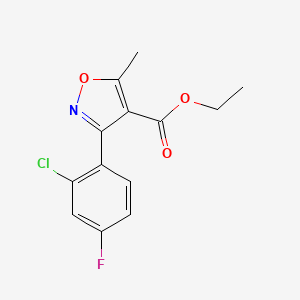
![(S)-2-[(S)-2-(Cbz-amino)-3-(3-indolyl)propanamido]-3-(3-indolyl)propanoic Acid](/img/structure/B15335769.png)
![4-Bromo-10-chloro-7H-benzo[c]carbazole](/img/structure/B15335773.png)
![(2,5-Difluorophenyl)[3-[2-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-pyrrolidinyl]methanone](/img/structure/B15335788.png)
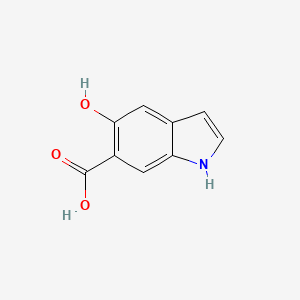

![8-Bromo-2,2-difluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B15335806.png)
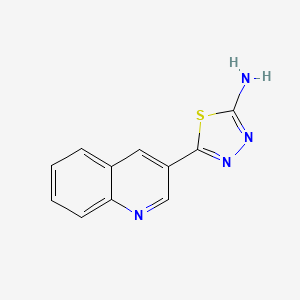
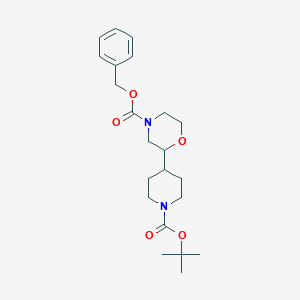
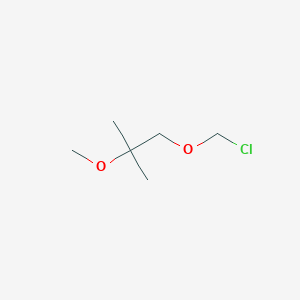
![2,2,2-Trifluoro-N-[4-(trifluoromethoxy)phenyl]acetimidoyl Chloride](/img/structure/B15335837.png)
![[(2S,4R)-4-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate](/img/structure/B15335838.png)
